molecular formula C12H17NO2S B7592241 1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline

1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline

Cat. No. B7592241
M. Wt: 239.34 g/mol
InChI Key: ISCLEBDXSCVQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline is a chemical compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline is not fully understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function in diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline can have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. The compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline in lab experiments is its potential as a therapeutic agent in various diseases. Its ability to inhibit certain enzymes and receptors in the body makes it a promising candidate for drug development. However, one limitation of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline. One direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the exploration of its potential as a therapeutic agent in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies can be conducted to understand the compound's mechanism of action and its effects on different biological pathways in the body.
In conclusion, 1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline is a chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its mechanism of action and biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand the compound's potential and limitations.

Synthesis Methods

The synthesis of 1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline involves the reaction of 2-methylquinoline with ethylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The resulting product is purified using column chromatography to obtain the desired compound.

Scientific Research Applications

1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline has shown potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal properties. The compound has been used in the development of various drugs, including anti-inflammatory agents and antipsychotic drugs.

properties

IUPAC Name

1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-16(14,15)13-8-4-5-11-7-6-10(2)9-12(11)13/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCLEBDXSCVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethylsulfonyl-7-methyl-3,4-dihydro-2H-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.